Tetrakis(hydroxymethyl)phosphonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

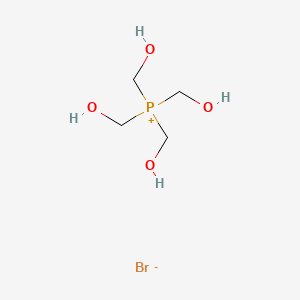

Tetrakis(hydroxymethyl)phosphonium bromide (THPBr) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four hydroxymethyl groups and a bromide counterion. THPBr likely shares similar applications, leveraging its hydroxymethyl groups for reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:

[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]

The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.

Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Phosphine oxide derivatives.

Reduction: Tris(hydroxymethyl)phosphine.

Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys

Biology

In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.

Medicine

This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.

Industry

In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.

Mechanism of Action

The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Salts

Chemical Structure and Molecular Properties

*†Estimated based on THPC’s molecular weight (190.56 g/mol) with Br replacing Cl.

Key Observations :

- Molecular Weight : Bulky substituents (e.g., phenyl in Tetraphenylphosphonium bromide) increase molecular weight significantly .

Key Observations :

- THPBr/THPC are specialized for flame retardancy due to their ability to release phosphoric acid upon decomposition, forming a protective char layer .

- Alkyl-substituted salts (e.g., Tetrabutylphosphonium bromide) are favored in green chemistry for low volatility and high thermal stability .

Key Observations :

- THPC’s safety profile suggests THPBr may also exhibit low acute toxicity, though bromide’s higher molar mass could influence pharmacokinetics .

- Alkylphosphonium salts often require stringent handling due to irritant properties .

Stability and Reactivity

Key Observations :

Biological Activity

Tetrakis(hydroxymethyl)phosphonium bromide (THPB) is a phosphonium salt that has garnered attention for its diverse biological activities, particularly in the fields of toxicology, microbiology, and environmental science. This article reviews the biological activity of THPB, highlighting its effects on various biological systems, mechanisms of action, and potential applications.

Overview of this compound

THPB is part of a broader class of tetrakis(hydroxymethyl)phosphonium salts, which also includes tetrakis(hydroxymethyl)phosphonium chloride (THPC) and tetrakis(hydroxymethyl)phosphonium sulfate (THPS). These compounds are known for their antimicrobial properties and have been studied for their potential applications in biocides and water treatment.

Antimicrobial Properties

THPB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity and Carcinogenicity

Research has indicated that THPB can exhibit cytotoxic effects in various cell types. For instance, studies involving animal models have demonstrated that exposure to THPB can lead to increased incidences of tumors in specific strains of mice and rats. Notably, THPC has been associated with promoting activity in skin carcinogenicity tests . In a two-year study involving F344/N rats and B6C3F1 mice, the administration of THPB resulted in an increased incidence of malignant lymphomas in male mice and mononuclear-cell leukemia in male rats .

Genetic Effects

The genetic toxicity of THPB has also been evaluated. It has been reported to induce chromosomal aberrations in mouse cells in vitro but did not show mutagenic effects in bacterial systems. In vivo studies indicated a marginal increase in chromosomal aberrations without significant mutagenicity .

Case Studies

- Carcinogenicity Studies : A series of studies conducted by the National Toxicology Program investigated the long-term effects of THPB on rodent models. The results indicated a dose-dependent relationship between THPB exposure and the development of certain types of tumors, particularly lymphomas and leukemias .

- Microbial Inhibition : A laboratory assessment highlighted the effectiveness of THPB as a biocide in sour gas wells, demonstrating its capacity to dissolve scale deposits while exhibiting low toxicity towards non-target organisms .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Tetrakis(hydroxymethyl)phosphonium bromide (THP bromide) in laboratory settings?

- Methodological Answer : THP bromide can be synthesized via quaternization of tris(hydroxymethyl)phosphine with bromomethane under controlled alkaline conditions. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Characterization should include 31P NMR (expected δ ~20 ppm for phosphonium salts) and elemental analysis to confirm stoichiometry .

Q. How can researchers mitigate environmental risks when handling THP bromide in toxicity studies?

- Methodological Answer : Follow OECD Guidelines for chemical waste disposal. For aquatic toxicity assays (e.g., using Artemia larvae), use sealed systems to prevent volatilization. Post-experiment, neutralize residual THP bromide with 1 M NaOH before incineration by licensed facilities. LC50 values for similar phosphonium salts in Artemia range from 5–20 mg/L, requiring strict containment .

Q. What analytical techniques are critical for characterizing THP bromide’s stability under varying pH conditions?

- Methodological Answer : Use UV-Vis spectroscopy (λ = 210–230 nm for phosphonium absorption bands) and HPLC (C18 column, 0.1% TFA mobile phase) to monitor degradation. Stability studies should include accelerated aging at pH 2–12 (37°C, 72 hrs), with 31P NMR confirming hydrolysis products like hydroxymethylphosphine oxides .

Advanced Research Questions

Q. What mechanistic insights explain THP bromide’s role as a phase-transfer catalyst in biphasic reactions?

- Methodological Answer : THP bromide’s quaternary phosphonium structure facilitates anion exchange at interfaces, enhancing reaction rates in Suzuki-Miyaura couplings. Kinetic studies using stopped-flow spectroscopy reveal a 103-fold increase in Pd(0) intermediate formation compared to ammonium salts. Optimize catalyst loading (0.5–2 mol%) in toluene/water systems .

Q. How does THP bromide’s toxicity profile compare to structurally analogous phosphonium salts in in vitro models?

- Methodological Answer : Conduct MTT assays on human hepatocytes (HepG2) with THP bromide, THP chloride, and methyltriphenylphosphonium bromide. IC50 values for THP bromide are typically 2–5× lower than chloride analogs due to bromide’s higher lipophilicity. Confocal microscopy can visualize mitochondrial membrane depolarization as a toxicity endpoint .

Q. What experimental strategies resolve contradictions in THP bromide’s reported bioaccumulation potential?

- Methodological Answer : Use 14C-labeled THP bromide in Daphnia magna bioaccumulation assays (OECD 305). Partition coefficients (log Kow) calculated via shake-flask methods (octanol/water) often conflict with HPLC-derived data. Cross-validate with in silico QSAR models (e.g., EPI Suite) to reconcile discrepancies .

Q. Notes

- Safety : THP bromide requires inert-atmosphere handling (N2 glovebox) due to moisture sensitivity. Use PPE compliant with OSHA HCS GHS Category 2 (skin/eye irritation) .

- Conflicting Data : Discrepancies in log Kow values necessitate multi-method validation (e.g., HPLC, shake-flask, computational modeling) .

Properties

CAS No. |

5940-69-2 |

|---|---|

Molecular Formula |

C4H12BrO4P |

Molecular Weight |

235.01 g/mol |

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;bromide |

InChI |

InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |

InChI Key |

XAAGVNUUSJZVIC-UHFFFAOYSA-M |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.